3-(Azepan-1-yl)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYTYZQYOWZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 3-oxopropanenitrile scaffold is versatile, with substituents ranging from aromatic rings to heterocycles and complex amines. Key analogs include:
Key Observations:
- Electronic Effects : Electron-withdrawing substituents (e.g., nitrile, fluorine) enhance reactivity toward nucleophiles, as seen in the synthesis of hydrazide derivatives and β-lactamase inhibitors .
- Biological Activity: Phenothiazine- and carbazole-substituted analogs exhibit anticancer properties by inhibiting tubulin polymerization, suggesting the azepane derivative may share similar mechanisms .
Physicochemical Properties
- Molecular Weight: Fluoropiperidinyl derivatives (e.g., 170.18 g/mol ) are lighter than carbazole- or phenothiazine-substituted analogs (>300 g/mol ), which may influence bioavailability.
- Stability : The nitrile group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(Azepan-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyanoacetylation reactions. A common approach involves reacting azepane with methyl cyanoacetate or acetonitrile derivatives under basic conditions (e.g., sodium hydride or potassium carbonate). For example, analogous syntheses of 3-(1-Adamantyl)-3-oxopropanenitrile use methyl esters of adamantane acids with acetonitrile and NaH . Optimization includes controlling temperature (0–5°C to room temperature) and solvent selection (ethanol, THF) to enhance yield and purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and DEPT spectra to confirm the azepane ring, nitrile, and ketone groups.
- XRPD : Compare experimental diffraction patterns (e.g., 2θ angles at 8.25°, 13.25°, 15.40°) with reference data for polymorph identification .
- DSC : Monitor thermal transitions (e.g., endotherms at ~142°C) to assess purity and stability .
Q. What solvents and conditions are suitable for handling this compound in experimental workflows?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and ethanol. For reactions requiring anhydrous conditions, use freshly distilled THF or dichloromethane. Storage at 2–8°C under inert gas (N or Ar) prevents degradation of the nitrile group .
Q. How does this compound participate in heterocyclic synthesis?
- Methodological Answer : The nitrile and ketone groups enable cyclocondensation reactions. For instance, reacting with thiosemicarbazides yields thiazole derivatives, while treatment with hydrazine forms pyrazole analogs. These reactions often require catalytic bases (piperidine) or acids (acetic acid) under reflux conditions .
Advanced Research Questions
Q. What computational strategies can predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the azepane ring’s conformational flexibility and nitrile’s hydrogen-bonding potential .
- MD Simulations : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, pH 7.4) to assess target affinity .
Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes. For example, coupling with aryl halides via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under microwave conditions (100–150°C, 300 W) enhances yield by 20–30% compared to conventional heating .
Q. What in vitro assays are appropriate for evaluating the compound’s mechanism of action in disease models?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ assays) to measure inhibition of proteases or kinases.
- Cell Viability : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled antagonists) quantify affinity for GPCRs or ion channels .
Q. How can cocrystallization enhance the pharmaceutical applicability of this compound?
- Methodological Answer : Cocrystallize with coformers (e.g., 3,5-dimethylpyrazole) to improve solubility and bioavailability. Use solvent-drop grinding or slow evaporation in ethanol/water mixtures. Characterize cocrystals via XRPD and DSC to confirm stability and stoichiometry .
Key Research Considerations
- Contradictions : While similar compounds (e.g., piperidine analogs) show consistent reactivity, azepane’s larger ring may alter reaction kinetics or regioselectivity. Validate all synthetic steps empirically .
- Advanced Tools : Leverage hyphenated techniques (LC-MS, GC-MS) for impurity profiling and reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
